Product packaging for 2-Azidoadenosine 5'-monophosphate(Cat. No.:CAS No. 64020-54-8)

2-Azidoadenosine 5'-monophosphate

Cat. No.: B1194864
CAS No.: 64020-54-8
M. Wt: 388.23 g/mol
InChI Key: JUAREKJKYLGESK-UUOKFMHZSA-N
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Description

Context of Azido-Modified Nucleotide Analogs in Chemical Biology

Azido-modified nucleotide analogs are a class of synthetic molecules that have become indispensable in the field of chemical biology. The key to their utility lies in the azido (B1232118) group (-N₃), a small, bioorthogonal functional group. This means that the azido group is chemically inert within the complex environment of a living cell, not reacting with the vast array of native functional groups. However, it can be induced to react with specific, externally introduced reaction partners under controlled conditions.

This "on-demand" reactivity is the foundation of several powerful techniques. The most prominent of these are photoaffinity labeling and click chemistry. In photoaffinity labeling, the azido group, upon exposure to ultraviolet (UV) light, is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "tagging" them. This allows researchers to identify and characterize the binding partners of the nucleotide analog, such as enzymes or receptors.

Click chemistry, a concept for which the 2022 Nobel Prize in Chemistry was awarded, refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common example involving an azide (B81097) is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, an azido-modified molecule is "clicked" onto a molecule containing an alkyne group, allowing for the stable and specific linkage of the two. This has wide-ranging applications, from fluorescently labeling biomolecules to constructing complex molecular architectures.

Significance of 2-Azidoadenosine (B19884) 5'-monophosphate as a Molecular Research Tool

Within the family of azido-modified nucleotides, 2-Azidoadenosine 5'-monophosphate (2-azido-AMP) holds a unique position. As an analog of adenosine (B11128) 5'-monophosphate (AMP), a fundamental cellular component involved in energy metabolism and signaling, 2-azido-AMP can mimic the natural molecule and interact with AMP-binding proteins. The strategic placement of the azido group at the 2-position of the adenine (B156593) base is crucial. This position is often involved in molecular recognition, and modifying it can provide specific insights into these interactions.

The synthesis of 2-azidoadenosine, the precursor to 2-azido-AMP, has been described starting from 2-chloroadenosine. This involves a sequential reaction with hydrazine (B178648) and then nitrous acid to introduce the azido group. nih.gov Subsequent phosphorylation at the 5' position yields this compound.

One of the key applications of 2-azido-AMP is in the study of nucleotide-binding proteins. For instance, research on human platelets has demonstrated that 2-azido-AMP is a more potent inhibitor of ADP-induced platelet aggregation than AMP itself. capes.gov.br This suggests that the 2-azido modification enhances its interaction with the relevant purinergic receptors on the platelet surface. Such findings are critical for understanding the mechanisms of thrombosis and for the development of new antiplatelet therapies.

Furthermore, while direct studies on 2-azido-AMP are somewhat limited, the utility of the 2-azido modification is well-established in related molecules. For example, 2-azido-ATP has been used as a photoaffinity label to identify peptides within the ATP-binding domain of creatine (B1669601) kinase. nih.gov This highlights the potential of the 2-azido group to serve as a precise tool for mapping the active sites of enzymes. By using 2-azido-AMP, researchers can specifically investigate the binding pockets of proteins that recognize the monophosphate form of adenosine.

The table below provides a summary of the key properties of this compound.

PropertyValue
Chemical Formula C₁₀H₁₃N₈O₇P
PubChem CID 196415

Table 1: Chemical Properties of this compound. Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N8O7P B1194864 2-Azidoadenosine 5'-monophosphate CAS No. 64020-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64020-54-8

Molecular Formula

C10H13N8O7P

Molecular Weight

388.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N8O7P/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI Key

JUAREKJKYLGESK-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=[N+]=[N-])N

Synonyms

2-azido-AMP
2-azidoadenosine 5'-monophosphate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Azidoadenosine 5 Monophosphate

Chemical Synthesis Pathways for 2-Azidoadenosine (B19884) 5'-monophosphate

The chemical synthesis of 2-azidoadenosine 5'-monophosphate and its derivatives can be approached through various routes, typically involving the modification of a pre-existing nucleoside precursor followed by phosphorylation.

The synthesis of azido-modified nucleosides often begins with more common nucleosides, which undergo chemical transformations to introduce the azido (B1232118) group. While direct synthesis from guanosine (B1672433) to 2-azidoadenosine is complex, general strategies exist for converting protected nucleosides into their 5'-azido derivatives. A widely applicable one-pot methodology allows for the synthesis of 5'-azidonucleosides from adenosine (B11128), cytidine, guanosine, and uridine (B1682114) precursors. mdpi.com This process typically involves protecting the ribose hydroxyl groups, followed by a reaction at the 5' position. mdpi.com

For instance, a common method involves converting a 5'-hydroxyl group into a good leaving group, which is then displaced by an azide (B81097) ion. An alternative is the Appel reaction, where a protected nucleoside is treated with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄) to form a 5'-bromo intermediate. mdpi.com Subsequent reaction with sodium azide (NaN₃) yields the desired 5'-azido-5'-deoxynucleoside. mdpi.com The protection of the nucleobase itself, such as using an isobutyryl group for guanosine, is often necessary before these transformations can be carried out. mdpi.com

Table 1: Key Reagents in Precursor-Based Azidonucleoside Synthesis

Precursor Type Protection Strategy Key Reagents for Azide Introduction
Guanosine N²-isobutyryl, 2',3'-O-isopropylidene PPh₃, CBr₄, NaN₃
Uridine 2',3'-O-isopropylidene PPh₃, CBr₄, NaN₃

This table summarizes common reagents used in the one-pot synthesis of 5'-azidonucleosides from protected precursors. mdpi.com

Once the azido-nucleoside is obtained, the next critical step is the regioselective introduction of a monophosphate group at the 5'-hydroxyl position. A prevalent method for this transformation is phosphorylation using phosphorus oxychloride (POCl₃) in a suitable solvent, such as trimethylphosphate. nih.gov The reaction is typically performed at low temperatures (e.g., -15°C to 0°C) to minimize the formation of side products. nih.gov The mechanism involves the nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the electrophilic phosphorus atom of POCl₃. Subsequent hydrolysis of the resulting intermediate yields the 5'-monophosphate.

For the synthesis of related triphosphates, which are precursors for enzymatic incorporation into nucleic acids, the monophosphate intermediate can be further reacted with pyrophosphate. nih.gov

Table 2: Conditions for Regioselective Phosphorylation of Nucleoside Analogs

Nucleoside Analog Phosphorylating Agent Solvent Temperature
8-azidoadenosine (B559645) POCl₃ Triethylphosphate -5°C to 0°C
2′-Methylseleno-2′-deoxyguanosine POCl₃ Trimethylphosphate -15°C

This table outlines typical reaction conditions for the 5'-phosphorylation of various modified nucleosides. nih.gov

Enzymatic Synthesis Routes for this compound and its Derivatives

Enzymatic methods provide highly specific routes for the synthesis and modification of nucleotides. For instance, 8-azidoadenosine 5'-monophosphate (8-N₃-AMP) can be synthesized from its corresponding triphosphate (8-N₃-ATP) through controlled dephosphorylation using enzymes like apyrase or bacterial alkaline phosphatase. Apyrase sequentially hydrolyzes the γ- and β-phosphate groups, while bacterial alkaline phosphatase can remove all terminal phosphates.

Furthermore, cells can enzymatically process azido-nucleosides for incorporation into RNA. Studies have shown that 2'-azidoadenosine can be taken up by cells and converted into its triphosphate form by enzymes in the nucleotide salvage pathway. nih.gov This allows it to be used as a substrate by RNA polymerases for transcriptional incorporation into nascent RNA chains. nih.gov The overexpression of specific nucleoside kinases can enhance the labeling of RNA with other azido-nucleosides, such as 2'-azidouridine. nih.gov Recently, an enzymatic route for the de novo construction of azides was characterized, involving an ATP- and nitrite-dependent enzyme, Tri17, which catalyzes the synthesis through N-nitrosation and dehydration of aryl hydrazines. nih.gov

Incorporation of 2-Azidoadenosine and its Analogs into Nucleic Acids

The unique properties of azido-modified nucleosides are most powerfully harnessed when they are incorporated into oligonucleotides, creating versatile probes for studying nucleic acid structure and function.

The incorporation of azido-modified nucleosides into oligonucleotides via automated solid-phase synthesis presents a significant challenge because the azide group is reactive towards the phosphoramidite (B1245037) building blocks used in standard P(III) chemistry. nih.gov This reactivity, a Staudinger-type reaction, complicates the direct use of azido-bearing phosphoramidites. nih.gov

To overcome this limitation, several strategies have been developed:

Post-synthetic Modification : Oligonucleotides are first synthesized with an amino-modified nucleoside. The amino group is then converted to an azide post-synthesis using a diazotransfer reagent like fluorosulfuryl azide (FSO₂N₃). nih.gov

Phosphotriester (P(V)) Chemistry : An alternative approach involves the use of phosphodiester building blocks of the 2'-azido-modified nucleosides. nih.govnih.gov These are manually coupled using P(V) chemistry, typically activated by 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), bypassing the problematic phosphoramidite step. nih.gov

Post-assembly Azide Formation : A protected precursor, such as a 2-fluoro-2'-deoxyinosine phosphoramidite, can be incorporated into an oligonucleotide. nih.gov After the full oligonucleotide is assembled, the fluoro group is converted to an azido group by treatment with lithium azide. nih.gov

Achieving site-specific placement of a 2'-azido-modified nucleoside within an RNA sequence is crucial for many applications. This is most commonly achieved using the phosphotriester coupling method during automated solid-phase synthesis. nih.gov The synthesis is programmed to proceed normally using standard 2'-O-TOM-protected phosphoramidites until it reaches the desired modification site. nih.gov At this point, the automated synthesis is paused, and the 2'-azido-modified phosphodiester building block is coupled manually. nih.govacs.org Following this single manual coupling step, the automated synthesis is resumed to complete the rest of the RNA strand. acs.org This hybrid approach allows for the precise, site-specific integration of the azido modification at any desired internal position within the RNA structure. nih.govnih.gov The 2'-azido modification is well-tolerated structurally, favoring the C3′-endo sugar pucker characteristic of A-form RNA helices and only slightly decreasing the thermal stability of the duplex. nih.govacs.org

Table 3: Compound Names

Compound Name Abbreviation
This compound -
8-Azidoadenosine 5'-monophosphate 8-N₃-AMP
8-Azidoadenosine 5'-triphosphate 8-N₃-ATP
Guanosine -
Uridine -
Adenosine -
Cytidine -
Phosphorus oxychloride POCl₃
Triphenylphosphine PPh₃
Sodium azide NaN₃
Carbon tetrabromide CBr₄
2'-azido-2'-deoxyuridine -
2-fluoro-2'-deoxyinosine -
Fluorosulfuryl azide FSO₂N₃
1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole MSNT
Lithium azide -

Isotopic and Spin-Labeling Methodologies for this compound

To facilitate detailed biochemical and structural studies, this compound and its derivatives can be labeled with isotopes or spin labels. These modifications allow the molecule to be traced and its interactions to be monitored using techniques like radioactive assays, mass spectrometry, and electron paramagnetic resonance (EPR) spectroscopy.

Isotopic Labeling

Isotopic labeling involves incorporating atoms with a different number of neutrons than the most abundant isotope. This can be achieved with either radioactive or stable isotopes.

Radioactive Labeling: A primary method for radioactive labeling is the introduction of Phosphorus-32 (³²P). For example, 2-azidoadenosine 3',5'-bisphosphate can be labeled at the 5'-position using a kinase-catalyzed exchange reaction with [γ-³²P]ATP. nih.gov This requires T4 polynucleotide kinase, and specifically a mutant version that lacks 3'-phosphatase activity to ensure the efficiency of the labeling reaction. nih.gov

Stable Isotope Labeling: Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), are non-radioactive and can be used in mass spectrometry and nuclear magnetic resonance (NMR) studies. eurisotop.cominnotope.at The synthesis of isotopically labeled this compound can be achieved by using precursors that are already enriched with the desired stable isotopes. For example, fully labeled adenosine 5'-monophosphate (U-¹³C₁₀, U-¹⁵N₅) is commercially available and can serve as a starting material for the chemical synthesis of the 2-azido derivative. isotope.commedchemexpress.com Another approach involves the use of ¹⁸O-labeled phosphoramidites during chemical synthesis to introduce ¹⁸O into the phosphate (B84403) group. ucl.ac.uk

Interactive Table: Examples of Isotopic Labeling for Azidoadenosine Nucleotides

Labeled CompoundIsotopeLabeling MethodApplicationReference
2-Azidoadenosine 3',5'-[5'-³²P]bisphosphate³²PEnzymatic exchange with [γ-³²P]ATP using T4 polynucleotide kinasePhotoaffinity labeling of ribosomes nih.gov
Adenosine 5'-monophosphate (precursor)¹³C, ¹⁵NUse of fully labeled starting materials (e.g., U-¹³C₁₀, U-¹⁵N₅)Biomolecular NMR, Mass Spectrometry eurisotop.comisotope.com
¹⁸O-labeled phosphates¹⁸OChemical synthesis using ¹⁸O-phosphoramiditesMass spectrometry-based analytics ucl.ac.uk

Spin-Labeling

Spin-labeling introduces a stable free radical into the molecule, which acts as a paramagnetic probe for EPR spectroscopy. glenresearch.com This technique is highly sensitive to the molecular environment, providing information on the structure, dynamics, and interactions of the labeled molecule. glenresearch.com

A common strategy for spin-labeling is site-directed spin labeling (SDSL) using nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). glenresearch.comnih.gov The TEMPO moiety can be introduced into the 2-azidoadenosine derivative through various chemical modifications. For instance, a spin label can be attached to the 2'- or 3'-position of the ribose ring of 2-azidoadenosine triphosphate (2-N₃-ATP). nih.gov Another powerful method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." researchgate.net This involves modifying the nucleoside with an alkyne group and then reacting it with an azide-functionalized spin label, such as TEMPO-azide. glenresearch.com This creates a stable, covalent linkage and allows for precise placement of the spin label. researchgate.net

Interactive Table: Spin-Labeling Approaches for Nucleotides

Spin LabelAttachment StrategyTarget PositionApplicationReference
TEMPO derivativeCovalent attachment2'- or 3'-hydroxyl of the riboseESR studies of ATP-dependent proteins nih.gov
TEMPO-AzideClick Chemistry (CuAAC) with an alkyne-modified nucleotideBase or sugar moietyEPR spectroscopy for structure and dynamics glenresearch.comresearchgate.net
Trityl radicalCoupling to an activated terminus5' terminus of an oligonucleotidePulsed dipolar EPR spectroscopy mdpi.com

Elucidation of Molecular Mechanisms Via 2 Azidoadenosine 5 Monophosphate As a Probe

Investigations of Enzyme-Nucleotide and Enzyme-Protein Interactions

2-Azidoadenosine (B19884) 5'-monophosphate and its derivatives have been pivotal in dissecting the complex interactions between enzymes and their nucleotide substrates or effectors.

While specific studies focusing solely on 2-azido-AMP and adenylate kinase are not extensively detailed in the provided context, the principles of photoaffinity labeling with azido-adenine nucleotides are directly applicable. Creatine (B1669601) kinase, another phosphotransferase, has been successfully studied using 2-azido-ATP. nih.gov These studies demonstrated that 2-azido-ATP acts as a substrate and that photolabeling leads to enzyme inhibition. Saturation of photoinsertion was observed, and competition with ATP confirmed the specificity of the labeling within the ATP-binding domain. nih.gov This methodology allows for the identification of specific peptide regions, such as Val236-Lys241 and Val279-Arg291 in creatine kinase, that are crucial for nucleotide binding. nih.gov A similar approach using 2-azido-AMP or its triphosphate derivative could be employed to map the nucleotide-binding sites of adenylate kinase and to study conformational changes associated with substrate binding and catalysis.

Photoaffinity labeling with 2-azidoadenosine nucleotides has been extensively used to investigate the complex mechanisms of ATP-driven ion pumps like Ca²⁺-ATPase and the F-type ATPases.

Ca²⁺-ATPase: A spin-labeled and photoreactive derivative of ATP, with an azido (B1232118) group at the C2 position (SL-2N₃-ATP), was synthesized to study the calcium pump protein of the sarcoplasmic reticulum. nih.gov This probe was hydrolyzed by the Ca²⁺-ATPase in the presence of Ca²⁺. Covalent incorporation of the probe allowed for the identification of distinct and motionally constrained ATP-binding sites, providing evidence for multiple nucleotide interaction points on the enzyme. nih.gov This highlights the utility of 2-azidoadenosine analogs in resolving different nucleotide-binding events that might be transient or have weak interactions. nih.gov

F₁-ATPase: The F₁ portion of the F₀F₁-ATP synthase contains multiple nucleotide-binding sites with different properties. Photoaffinity labeling with 2-azido-ADP and 2-azido-ATP has been crucial in distinguishing these sites. In studies on beef heart mitochondrial F₁-ATPase, 2-azido-ADP was found to bind to six nucleotide-binding sites per enzyme molecule. A linear relationship was observed between the inactivation of the enzyme and the extent of covalent labeling, with complete inactivation correlating with the labeling of two moles of the probe per mole of F₁, specifically on the β subunits.

Furthermore, experiments on chloroplast F₁-ATPase using 2-azido-ATP demonstrated that catalytic and regulatory sites could be differentially labeled. nih.gov When the enzyme was first modified with dicyclohexylcarbodiimide (B1669883) (DCCD), a known inhibitor, and then allowed to hydrolyze 2-azido-ATP, subsequent photolysis resulted in the labeling of both DCCD-modified and unmodified β subunits. nih.gov This random labeling pattern supports a model where the three catalytic β subunits interchange their roles during the catalytic cycle. nih.gov Similarly, studies on mitochondrial F₁-ATPase with a trinitrophenyl derivative of 2-azido-ATP (2-N₃-Tnp-ATP) provided strong evidence that all three catalytic sites participate equally in catalysis and that the binding of a nucleotide to a third catalytic site can inhibit ATP hydrolysis. nih.gov

These findings, summarized in the table below, underscore the power of 2-azidoadenosine nucleotide probes in dissecting the intricate catalytic and regulatory mechanisms of these essential enzymes.

EnzymeProbe UsedKey FindingsReference(s)
Ca²⁺-ATPase SL-2N₃-ATPIdentified distinct and possibly adjacent ATP-binding sites. nih.gov
Mitochondrial F₁-ATPase [α-³²P]-2-azido-ADPIdentified six nucleotide-binding sites; inactivation linked to labeling of two β subunits.
Mitochondrial F₁-ATPase 2-N₃-Tnp-ATPShowed that a third catalytic site can bind the analog even in the presence of saturating ATP, and that all three catalytic sites participate in catalysis. nih.gov
Chloroplast F₁-ATPase 2-azido-ATPProvided evidence for the sequential interchange of the three catalytic β subunits during catalysis. nih.gov

Studies on Glycogen (B147801) Phosphorylase Allosteric Activation and Binding

The allosteric regulation of glycogen phosphorylase, a key enzyme in glycogenolysis, has been a subject of intense study. While direct studies using 2-azidoadenosine 5'-monophosphate are not extensively documented in the provided search results, research on the closely related photoaffinity analog, 8-azidoadenosine (B559645) 5'-monophosphate (8-N₃AMP), offers significant insights into the binding and activation of this enzyme.

8-N₃AMP has been demonstrated to be an effective photoaffinity label for the AMP binding site on glycogen phosphorylase. nih.gov It can functionally substitute for AMP as an allosteric modifier for both the phosphorylated (phosphorylase a) and non-phosphorylated (phosphorylase b) forms of the enzyme. nih.gov The extent of activation and the optimal pH for its activity are comparable to those observed with the natural activator, AMP. nih.gov Notably, 8-N₃AMP exhibits a higher affinity for phosphorylase a, similar to AMP. nih.gov

Kinetic studies have revealed that the effects of 8-N₃AMP and AMP on phosphorylase b are additive when each is present at concentrations that result in less than 50% activation. nih.gov Furthermore, the apparent activation constant (Ka) for the interaction of 8-N₃AMP with phosphorylase b is decreased in the presence of increasing concentrations of the substrate, glucose 1-phosphate. nih.gov Conversely, glucose 6-phosphate acts as an inhibitor of phosphorylase b in the presence of either AMP or 8-N₃AMP. nih.gov

Upon exposure to ultraviolet light, 8-N₃AMP is irreversibly incorporated into phosphorylase a. nih.gov This photo-incorporation can be diminished by the addition of AMP prior to irradiation, confirming that the labeling occurs at the allosteric site. nih.gov Under the experimental conditions, approximately 3-5% of the available AMP sites were successfully labeled with 8-N₃AMP, highlighting its utility as a probe for the AMP binding site on glycogen phosphorylase. nih.gov

Table 1: Interaction of 8-Azidoadenosine 5'-monophosphate with Glycogen Phosphorylase

PropertyObservationReference
Allosteric Modification Can replace AMP as an allosteric modifier for phosphorylase a and b. nih.gov
Activation Extent and pH optimum of activation are comparable to AMP. nih.gov
Affinity Higher affinity for phosphorylase a, similar to AMP. nih.gov
Combined Effect with AMP Additive effects on phosphorylase b activation at sub-saturating concentrations. nih.gov
Effect of Substrate Increasing glucose 1-phosphate decreases the apparent activation constant (Ka). nih.gov
Inhibition Glucose 6-phosphate inhibits phosphorylase b with either AMP or 8-N₃AMP. nih.gov
Photo-incorporation Irreversibly incorporated into phosphorylase a upon UV irradiation. nih.gov
Labeling Efficiency 3-5% of available AMP sites labeled under experimental conditions. nih.gov

Substrate Specificity Engineering in Nucleotide Halogenases

Nucleotide halogenases are enzymes that can install halogen atoms onto nucleotide substrates, a modification that can enhance the therapeutic properties of nucleotide analogs. nih.govmit.edu Recent research has focused on understanding and engineering the substrate specificity of these enzymes. nih.gov

A key area of investigation has been the C2'-halogenation of nucleotides. The Fe(II)/α-ketoglutarate-dependent nucleotide halogenase AdaV was identified for its ability to directly halogenate the C2' position of 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP). nih.gov The limited substrate scope of AdaV has prompted efforts to discover and engineer other nucleotide halogenases. Two such enzymes, VaNTH and CtNTH, were found to be capable of halogenating 2'-deoxyguanosine (B1662781) monophosphate (dGMP). nih.gov

Computational studies have revealed that the specificity of these enzymes is regulated by the binding orientation of the phosphate (B84403) group of the nucleotide substrate. nih.gov Based on this understanding, researchers have successfully engineered the substrate specificity of these halogenases by mutating second-sphere residues located between the two phosphate-binding sites. nih.gov This work has expanded the toolbox of nucleotide halogenases and provided insights into the mechanisms governing their substrate specificity. nih.gov While these studies did not directly use this compound, they highlight the potential for engineered halogenases to catalyze azidation reactions, suggesting that this compound could be a potential product of such biocatalytic processes. nih.gov

Table 2: Substrate Specificity of Wild-Type and Engineered Nucleotide Halogenases

EnzymeSubstrateRelative Activity (%)Reference
AdaV dAMP100 nih.gov
dGMPLow nih.gov
CtNTH dGMP100 nih.gov
dAMPLow nih.gov
AdaV F303V (mutant) dGMPIncreased nih.gov
CtNTH H274Y (mutant) dAMPIncreased nih.gov

Kinetic Interaction with Nucleotide Deaminases

Nucleotide deaminases are enzymes that catalyze the removal of an amine group from a nucleotide. A prominent example is adenosine (B11128) deaminase (ADA), which converts adenosine to inosine. The photolysable analog, 2-azidoadenosine, has been shown to be a competitive inhibitor of adenosine deaminase. capes.gov.br Upon ultraviolet irradiation in the presence of 2-azidoadenosine, the enzyme is inactivated, indicating that this compound can act as a photoaffinity label for the enzyme. capes.gov.br

In a different study, the kinetic interaction of 5-AZA-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP), an analog of the target compound, with dCMP deaminase was investigated. nih.gov 5-AZA-dCMP was found to be a substrate for the enzyme, with an apparent Km of 0.1 mM. nih.gov The rate of deamination of dCMP, the natural substrate, was 100-fold greater than that of 5-AZA-dCMP at substrate saturation. nih.gov Interestingly, at low concentrations, 5-AZA-dCMP stimulated the deamination of dCMP, suggesting that its binding to the allosteric enzyme induces a conformational change to the more active R form. nih.gov The deamination of 5-AZA-dCMP was inhibited by dTTP, and this inhibition could be reversed by the triphosphate form of the analog, 5-AZA-dCTP, or by dCTP. nih.gov

Table 3: Kinetic Parameters of Azido-Nucleotide Analogs with Deaminases

EnzymeAnalogInteraction TypeKinetic ParameterReference
Adenosine Deaminase 2-AzidoadenosineCompetitive Inhibitor / Photoaffinity Label- capes.gov.br
dCMP Deaminase 5-AZA-dCMPSubstrate / Allosteric ActivatorApparent Km = 0.1 mM nih.gov
Vmax (relative to dCMP) = 1% nih.gov

Characterization of Protein Conformational Changes Induced by Nucleotide Binding

The binding of a nucleotide to a protein can induce significant conformational changes that are critical for the protein's function. gersteinlab.org The azido group, present in this compound, is a valuable tool for studying these changes. The small size and unique vibrational properties of the azido group make it an excellent infrared (IR) probe. wisc.edu When an azido-containing amino acid is incorporated into a protein, the changes in the IR spectrum of the azido group can report on changes in its local environment, thus providing insights into protein folding and conformational dynamics. wisc.edu

Photoaffinity labeling with azido-nucleotides is another powerful technique to study nucleotide-induced conformational changes. By covalently trapping the nucleotide in its binding site, it is possible to stabilize and characterize different conformational states of the protein. For example, photoaffinity labeling of the cAMP receptor protein (CRP) with 8-azido-cAMP has been used to probe the structure of the cAMP binding site and how it changes upon binding. nih.gov These studies have shown that different regions of the protein are in close proximity to the bound nucleotide, providing constraints for structural modeling. nih.gov

While direct studies using this compound to characterize protein conformational changes were not found in the search results, the principles established with related azido-probes demonstrate the potential of this compound in such investigations. The combination of photo-crosslinking with techniques like mass spectrometry or IR spectroscopy can provide detailed information about the structural rearrangements that occur upon nucleotide binding.

Delineation of Protein Oligomeric Structures and Subunit Proximity

Understanding the quaternary structure of proteins and the arrangement of their subunits is crucial for comprehending their function. Azido-nucleotide analogs serve as powerful tools for delineating protein oligomeric structures and determining the proximity of subunits through photoaffinity cross-linking.

A study on the retinal G-protein, transducin (GT), provides a compelling example of this application. Researchers synthesized a radioactive and photoactivatable derivative of NAD+, 2-azido-[adenylate-³²P]NAD+, and used it with pertussis toxin to ADP-ribosylate a specific cysteine residue on the α-subunit (αT) of transducin. nih.gov Upon photoactivation, the azido group of the covalently attached 2-azido-[adenylate-³²P]ADP-ribose formed cross-links with nearby protein subunits. nih.gov

Analysis of the cross-linked products revealed the formation of an α-trimer (α-α-α), an α-α-γ complex, an α-dimer (α-α), and an α-γ cross-link. nih.gov The identification of these oligomeric species provided direct evidence that transducin exists as an oligomer. nih.gov Furthermore, the specific cross-linking between the ADP-ribosylated C-terminus of the α-subunit and both another α-subunit and the γ-subunit provided valuable information about the spatial arrangement of these subunits within the complex. nih.gov This demonstrates the utility of 2-azido-nucleotide analogs in elucidating the intricate details of protein oligomeric structures.

Applications of 2 Azidoadenosine 5 Monophosphate in Biological Pathway Research

Probing Signal Transduction Systems

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. Nucleotides like adenosine (B11128) 3',5'-cyclic monophosphate (cAMP) are crucial second messengers in these pathways. libretexts.org Azido-adenosine analogs have been instrumental in identifying the key protein players that bind these messengers.

Studies on Cyclic Nucleotide-Dependent Protein Kinases

Cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA), are central to cAMP-mediated signaling. nih.gov PKA exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. libretexts.org The binding of cAMP to the R subunits causes a conformational change, leading to the release and activation of the C subunits. libretexts.org

Photoaffinity labeling with azido-adenosine analogs has been a cornerstone in studying these kinases. Specifically, 8-azido-cAMP, a derivative closely related to 2-azidoadenosine (B19884), has been used to identify and characterize the regulatory subunits of PKA. In studies on bovine liver cells, 8-azido cyclic [32P]AMP was used to label two major proteins which were subsequently identified as the regulatory subunits of two different PKA isozymes (Type I and Type II). jumedicine.com This labeling was specific, as it was competed away by excess unlabeled cAMP but not by 5'-AMP. jumedicine.com Such studies have confirmed that the primary specific cAMP-binding proteins in both the nucleus and cytoplasm are these PKA regulatory subunits. jumedicine.com

Key Findings from Photoaffinity Labeling of PKA Regulatory Subunits

Labeled Protein Molecular Weight (Daltons) Cellular Location Method Reference
Type I Regulatory Subunit 47,000 Nucleus & Cytoplasm Photoaffinity labeling with 8-azido cyclic [32P]AMP jumedicine.com

Investigation of Adenylyl Cyclase-cAMP Pathways

The synthesis of cAMP is catalyzed by the enzyme adenylyl cyclase (AC), which converts adenosine triphosphate (ATP) into cAMP. wikipedia.org Understanding the regulation and structure of AC is key to understanding the entire cAMP pathway. Photoaffinity labeling has been employed to probe the nucleotide-binding sites of this crucial enzyme.

While direct studies using 2-Azidoadenosine 5'-monophosphate on AC are not prominent, related azido-adenosine analogs, particularly derivatives of ATP, have been synthesized for this purpose. For instance, a spin-labeled and photoreactive derivative of ATP with an azido (B1232118) group at the C2 position (SL-2N3-ATP) was created to study ATP-binding proteins like the Ca2+-ATPase. nih.gov This demonstrates the principle of using such analogs to investigate the nucleotide-binding sites of enzymes involved in signaling pathways. Furthermore, other photoaffinity labels, such as azido[125I]iodocalmodulin, have been used to identify the catalytic subunit of calmodulin-sensitive adenylyl cyclase, revealing it to be a polypeptide with a molecular weight of approximately 150,000. nih.gov These approaches allow for the mapping of binding sites and the identification of subunits within the complex machinery of the adenylyl cyclase-cAMP pathway. wikipedia.orgnih.gov

Research into the 2-5A System and RNA Degradation Pathways

The 2-5A system is a critical antiviral defense mechanism in mammalian cells, induced by interferons. wikipedia.org This pathway leads to the degradation of RNA and is centered around the activator molecule 2',5'-linked oligoadenylate (B1213165) (2-5A), which is synthesized from ATP. wikipedia.orgnih.gov

Identification and Characterization of 2-5A Binding Proteins (e.g., RNase L)

The primary effector of the 2-5A system is RNase L, a latent endoribonuclease. researchgate.net Upon binding 2-5A, RNase L becomes active and cleaves single-stranded RNA, thereby inhibiting protein synthesis and viral replication. wikipedia.orgresearchgate.net To understand this activation mechanism, it is crucial to identify and characterize the 2-5A binding domain on RNase L.

Azido-adenosine analogs have been pivotal in this research. Scientists have chemically synthesized a photoactive version of the 2-5A trimer, adenylyl-(2'→5')-adenylyl-(2'→5')-8-azidoadenosine, which incorporates an azido-adenosine moiety at the 2'-terminus. nih.gov This photoaffinity label, when radiolabeled, was used to covalently bind to and identify the 2-5A binding site on RNase L. nih.gov These studies, complemented by crystallographic data, have revealed that the N-terminal ankyrin repeat domain of RNase L serves as the sensor for 2-5A, with two distinct binding sites that, when occupied, trigger the dimerization and activation of the enzyme. nih.gov

Analysis of Nucleotide Metabolism and Salvage Pathways

Cells maintain a pool of nucleotides for various processes through two main routes: de novo synthesis and salvage pathways. nih.gov The salvage pathways recycle pre-existing bases and nucleosides, which is an energetically efficient process. researchgate.net Key enzymes in the purine (B94841) salvage pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which use phosphoribosyl pyrophosphate (PRPP) to convert bases back into nucleotides. libretexts.orgresearchgate.net

While direct, extensive studies employing this compound to probe these specific salvage pathway enzymes are not widely documented, the principles of photoaffinity labeling make it a highly suitable tool for such investigations. As an AMP analog, 2-azido-AMP could theoretically be used to identify the substrate-binding sites of enzymes that process adenine or AMP. For example, it could be used to probe the active site of APRT, which catalyzes the conversion of adenine to AMP. nih.gov Similarly, it could be used to study enzymes involved in AMP degradation, such as AMP deaminase or 5'-nucleotidase. researchgate.net

The general applicability of azido-nucleotides for probing enzyme active sites is well-established. For instance, 2-azido-ADP has been successfully used to photoaffinity label the β subunit of the chloroplast coupling factor 1, an ATP synthase complex, demonstrating its utility in identifying nucleotide-binding components within complex enzyme systems. nih.gov This supports the potential for 2-azido-AMP to be a valuable reagent in dissecting the intricate network of enzymes involved in nucleotide metabolism and salvage.

Key Enzymes in Purine Salvage Pathways

Enzyme Function Substrates Product Reference
Adenine phosphoribosyltransferase (APRT) Salvages adenine base Adenine, PRPP AMP libretexts.orgnih.gov
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) Salvages hypoxanthine (B114508) and guanine (B1146940) bases Hypoxanthine/Guanine, PRPP IMP/GMP libretexts.orgresearchgate.net

Contributions to Understanding DNA Synthesis and DNA Damage Responses (as a related analog)

While this compound is a ribonucleotide analog, its deoxy-counterparts and other related azido-nucleotides have made significant contributions to the study of DNA synthesis and the cellular response to DNA damage. These analogs can be incorporated into DNA by polymerases, creating photoactive DNA strands.

For example, 2'-Azido-2'-dATP, the deoxyadenosine (B7792050) triphosphate analog, is accepted by various polymerases and can be enzymatically incorporated into DNA. nih.gov Similarly, 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP) has been synthesized and used in place of dTTP in DNA synthesis reactions. The resulting DNA, containing photoactive bases, can be used to crosslink DNA-binding proteins, such as transcription factors or DNA repair enzymes, that come into close contact with the modified DNA. This technique is invaluable for identifying the specific proteins that interact with particular DNA sequences and for mapping their binding sites. The ability of azido-nucleoside analogs like clofarabine (B1669196) to be incorporated into DNA and interfere with DNA repair processes further highlights the utility of this class of compounds in studying the DNA damage response.

Advanced Research Methodologies and Emerging Applications

Integration with Click Chemistry for Bioorthogonal Labeling and Conjugation

The azide (B81097) group of 2-Azidoadenosine (B19884) 5'-monophosphate is a cornerstone of its utility, serving as a bioorthogonal chemical reporter. This means it can participate in specific, high-yield chemical reactions within a biological environment without interfering with native biochemical processes. mdpi.comnih.gov This characteristic is leveraged through "click chemistry," a set of powerful reactions that enable the precise and stable linking of molecules. mdpi.com The most common click reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. mdpi.comucsd.edu These reactions form the basis for fluorescently labeling and conjugating RNA molecules that have incorporated 2-Azidoadenosine 5'-monophosphate.

The ability to visualize nucleic acids in their native environment is crucial for understanding their roles in cellular processes. By incorporating this compound into RNA, researchers can introduce a latent site for attaching fluorescent probes. nih.gov The process involves a two-step labeling strategy. nih.gov First, the azido-modified monophosphate is incorporated into an RNA molecule during synthesis. Second, a fluorescent dye equipped with a compatible reactive group (e.g., an alkyne) is introduced. nih.govnih.gov This dye then "clicks" onto the azide, covalently and site-specifically tagging the RNA molecule. researchgate.net

This bioorthogonal approach has several advantages for imaging in biological systems:

Specificity: The reaction is highly selective, ensuring that the fluorescent probe only attaches to the azido-modified RNA, minimizing background noise from non-specific binding. mdpi.comresearchgate.net

Biocompatibility: The reaction conditions are mild and can be performed in living cells and organisms with negligible perturbation to their normal activities. mdpi.comresearchgate.net

Versatility: A wide range of fluorescent dyes with different spectral properties can be used, allowing for multicolor imaging experiments. nih.gov

This method has been successfully used to label various types of RNA, enabling the study of their localization, trafficking, and interactions within living cells. nih.govresearchgate.net For instance, azido-functionalized mRNA cap analogs have been used to prepare translationally active mRNAs that can be fluorescently labeled to monitor their fate in living cells. researchgate.net

Table 1: Common Bioorthogonal Reactions for Fluorescent Labeling

Reaction Key Features Typical Reactants Catalyst
Staudinger Ligation Forms a stable amide bond; does not require a catalyst. mdpi.comnih.gov Azide and a triarylphosphine probe. mdpi.com None
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High reaction rates and yields; forms a stable triazole linkage. ucsd.edu Azide and a terminal alkyne probe. ucsd.edu Copper(I)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free "click" reaction, ideal for live-cell imaging; uses a strained alkyne. ucsd.eduresearchgate.net Azide and a cyclooctyne (B158145) probe (e.g., BARAC). ucsd.edu None

Understanding the intricate interactions between proteins and nucleic acids is fundamental to molecular biology. This compound facilitates the creation of stable, covalent crosslinks between RNA and its binding proteins. This is achieved by first incorporating the azido-modified nucleotide into a specific site within an RNA sequence. nih.gov The resulting azido-functionalized RNA can then be conjugated to a protein of interest. nih.gov

The protein can be engineered to contain a reactive partner for the azide, such as an alkyne-modified unnatural amino acid. nih.gov Upon mixing the two components, a click reaction forges a covalent bond, effectively tethering the protein to the RNA. This strategy allows for the isolation and analysis of specific protein-RNA complexes, helping to map interaction sites and elucidate the structural basis of recognition and function. The stability of the resulting conjugate is a significant advantage for biochemical and structural studies. nih.gov

Structural Biology Investigations Using this compound Conjugates

The precise structural details of nucleic acids are critical to their function. The incorporation of modified nucleotides like this compound can be used not only to probe function but also to gain high-resolution structural insights, particularly through X-ray crystallography.

X-ray crystallography provides atomic-level detail of molecular structures. Studies on RNA duplexes containing 2'-azidoadenosine have revealed crucial structural information about how this modification is accommodated within an A-form double helix. nih.gov

Furthermore, the analysis revealed that the azido (B1232118) group establishes distinct, water-bridged hydrogen bonding patterns within the minor groove of the RNA helix. nih.gov This detailed structural insight helps to explain the physicochemical properties of azido-modified RNA and provides a rational basis for its use in biological applications, such as in siRNAs, where it is well tolerated. nih.gov

Table 2: Crystallographic Findings for 2'-Azidoadenosine Modified RNA

Structural Parameter Observation Implication
Ribose Conformation The 2'-azido group supports the C3'-endo sugar pucker. nih.gov Maintains the canonical A-form helical geometry of the RNA duplex. nih.gov
Helical Environment The azido group is located in the minor groove. nih.gov The modification is accommodated without significant disruption of the double helix. nih.gov
Hydrogen Bonding Forms distinct water-bridged hydrogen bonds. nih.gov Contributes to the local stability and specific conformation of the modified region. nih.gov
Overall Structure Modified RNA crystallizes and diffracts to atomic resolution. nih.gov The modification is compatible with high-resolution structural analysis. nih.gov

Advanced Spectroscopic Characterization of Molecular Interactions

Beyond crystallography, spectroscopic methods offer dynamic information about molecular interactions. The azido group in this compound can be leveraged as an attachment point for spectroscopic probes to study protein-nucleic acid binding events.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons. To apply ESR to the study of protein-RNA interactions, a stable radical, or "spin label," must be introduced.

The workflow for using this compound in an ESR study would be as follows:

Probe Synthesis: A spin-labeling compound (e.g., a nitroxide radical) containing an alkyne group is synthesized.

RNA Modification: The alkyne-containing spin label is attached to the azido group of this compound via a click reaction.

RNA Incorporation: The resulting spin-labeled nucleotide is incorporated into the desired RNA sequence during solid-phase synthesis.

ESR Analysis: The spin-labeled RNA is then incubated with its target protein. The ESR spectrum of the spin label is sensitive to its local environment and mobility. nih.gov

When the protein binds to the RNA near the spin label, the motion of the label becomes restricted. This change in mobility is directly observable in the ESR spectrum as a distinct broadening of the signal. nih.gov By analyzing the spectral changes, researchers can derive information about the binding event, including the stoichiometry of the complex and the local dynamics at the labeled site. nih.gov This approach can reveal conformational changes in the RNA upon protein binding and map the protein's footprint on the RNA molecule.

Lack of Specific Research Data Prevents Detailed Conformational Analysis of this compound by NMR Spectroscopy

A comprehensive search for detailed research findings on the conformational analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy has yielded insufficient specific data to construct the requested scientific article. While general principles of NMR-based conformational analysis of nucleotides are well-established, and data for related compounds such as adenosine (B11128) 5'-monophosphate (AMP) and its 8-azido derivative are available, specific experimental NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) values for this compound, are not present in the public domain based on the conducted searches.

The conformational analysis of nucleotides by NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of these molecules in solution. Key parameters that are typically investigated include the puckering of the ribose sugar ring, the orientation of the glycosidic bond connecting the nucleobase to the sugar, and the conformation of the phosphate (B84403) group. These parameters are elucidated through the measurement of various NMR observables.

For instance, the analysis of proton-proton (¹H-¹H) coupling constants in the ribose ring allows for the determination of the sugar pucker, which typically exists in an equilibrium between the C2'-endo and C3'-endo conformations. The orientation of the glycosidic bond (syn or anti) is often determined by observing NOEs between the base protons and the sugar protons.

Unfortunately, specific studies detailing these measurements for this compound could not be located. The available search results provided information on:

Conformational analysis of other nucleotide analogs: Research on compounds like 8-azidoadenosine (B559645) 5'-monophosphate has been conducted, but the conformational effects of a substituent at the 2-position of the adenine (B156593) ring are expected to be significantly different from those at the 8-position.

General NMR methodologies: Information on the principles of NMR spectroscopy for conformational analysis is abundant but does not provide the specific data required for the target molecule.

Data for the parent compound, AMP: While the conformational properties of AMP are well-characterized, the introduction of a bulky and electronically distinct azido group at the 2-position would significantly alter its conformational preferences.

Without access to published research articles presenting the specific ¹H and ¹³C NMR chemical shifts, coupling constants, and NOE data for this compound, a scientifically accurate and detailed discussion as outlined in the user's request cannot be formulated.

Therefore, the section on "Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis" for this compound, including detailed research findings and data tables, cannot be generated at this time. Further primary research in this specific area would be required to produce the necessary data.

Future Research Directions and Translational Perspectives

Rational Design of Novel 2-Azidoadenosine (B19884) 5'-monophosphate Derivatives with Enhanced Specificity

The efficacy of 2-azido-AMP as a molecular probe is dependent on its ability to faithfully mimic the parent molecule, AMP, while providing a mechanism for covalent capture. However, the introduction of the azido (B1232118) group, even at the relatively non-interactive C-2 position of the adenine (B156593) ring, can subtly alter binding affinities. Future research will focus on the rational design of second-generation derivatives to overcome these limitations and enhance target specificity.

Structure-activity relationship (SAR) studies will be central to this effort. nih.gov By systematically modifying the structure of 2-azido-AMP and evaluating the impact on binding affinity and photoreactivity, researchers can develop more potent and selective probes. nih.govncku.edu.tw For instance, modifications can be explored at various positions of the molecule to optimize its properties for specific biological questions. The goal is to create a portfolio of probes, where each derivative is tailored for a particular class of AMP-binding proteins or a specific experimental condition. This approach mirrors successful strategies in drug discovery where lead compounds are chemically modified to improve their pharmacological profiles. nih.govnih.gov A critical lesson from photoaffinity labeling studies is that different probes can exhibit varied specificity; for example, studies on the KATP channel showed that 8-azido-ATP and other ATP analogs label different subunits of the channel complex, highlighting how probe structure dictates target interaction. ox.ac.uk This underscores the need for a diverse toolkit of 2-azido-AMP derivatives.

Interactive Table: Potential Modification Sites for Designing Novel 2-azido-AMP Derivatives

Modification Site Potential Modification Desired Outcome Rationale
Adenine Ring (other than C-2) Introduction of small alkyl or halogen groups Modulate binding affinity and selectivity Fine-tune electronic and steric properties to better match the target's binding pocket.
Ribose Moiety Alterations at the 2'-hydroxyl group Enhance nuclease resistance; alter conformation Increase probe stability in biological systems and influence binding to specific protein domains.
Phosphate (B84403) Group Conversion to phosphoramidate (B1195095) or thiophosphate Increase stability against phosphatases Prolong the probe's half-life within the cell, allowing for the capture of more transient interactions.

Expanding the Application of 2-Azidoadenosine 5'-monophosphate in Proteomics and Interactomics

A primary application of 2-azido-AMP is in the field of chemical proteomics to map protein-protein interactions (PPIs) and identify the components of cellular machinery. nih.gov Cross-linking mass spectrometry (XL-MS) has become a powerful tool for elucidating the architecture of protein complexes. nih.govnih.gov The integration of 2-azido-AMP into XL-MS workflows allows for the "in situ" capture of AMP-dependent interactions within their native cellular environment. nih.gov

The general workflow involves introducing 2-azido-AMP into cells or cell lysates, where it binds to AMP-dependent proteins. Upon UV irradiation, the azido group forms a covalent bond with the interacting protein. nih.gov Subsequent digestion of the protein complex and analysis by mass spectrometry identifies the protein that was bound to the probe. This technique can stabilize and capture even transient interactions that are often missed by other methods. semanticscholar.org Future work will focus on scaling these experiments to achieve comprehensive, system-wide maps of the "AMP interactome." This involves tackling challenges related to the complexity of samples and improving data analysis pipelines to confidently identify cross-linked species. nih.gov

Interactive Table: Steps in an XL-MS Experiment with 2-azido-AMP

Step Description Key Consideration
1. Probe Incubation 2-azido-AMP is introduced to the biological sample (e.g., purified complex, cell lysate, or intact cells). Concentration and incubation time must be optimized to ensure target engagement without causing off-target effects.
2. Photo-Cross-linking The sample is irradiated with UV light (typically ~254 nm) to activate the azide (B81097). nih.gov Irradiation time needs to be sufficient for cross-linking but short enough to minimize UV-induced damage to proteins.
3. Protein Digestion The cross-linked protein complexes are isolated and digested into smaller peptides using proteases. Digestion protocols may need to be adjusted to ensure cleavage on either side of the bulky cross-linked residue.
4. Mass Spectrometry The resulting peptide mixture is analyzed by high-resolution mass spectrometry (MS). Specialized software is required to identify the peptide pair that is linked by the remnant of the probe.

Development of this compound-Based Probes for Uncharted Biological Targets

Beyond characterizing known AMP-binding proteins, 2-azido-AMP is a valuable tool for discovery-oriented research aimed at identifying novel biological targets. Many cellular proteins that interact with AMP or other adenine nucleotides may not yet be annotated as such. Using 2-azido-AMP as a "bait" molecule in photoaffinity labeling experiments can uncover these previously unknown interactions. nih.gov

The process involves using the probe to covalently label proteins in a complex biological mixture, such as a total cell lysate. nih.gov The azide group's utility extends beyond simple cross-linking; it serves as a chemical handle for bioorthogonal chemistry. ontosight.ai After the initial photolabeling step, a reporter tag, such as biotin, can be attached to the azide via a "click" reaction. This allows for the specific enrichment of the probe-labeled proteins from the complex mixture, which can then be identified by mass spectrometry. This strategy has been successfully applied using cross-linkers that incorporate both an azide or alkyne handle and an enrichment tag. semanticscholar.orgescholarship.org Identifying novel targets opens up new avenues for understanding cellular regulation and can provide new starting points for drug discovery programs. plos.org

Methodological Advancements in Photolabeling and Bioorthogonal Chemistry

The success of experiments using 2-azido-AMP relies heavily on the efficiency and specificity of the underlying chemical methods. Future advancements in photolabeling and bioorthogonal chemistry will directly enhance the utility of this and other chemical probes.

Photolabeling: The classic method for activating the azide group is UV irradiation, which converts it into a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds. nih.gov Research into new photoreactive groups or optimizing activation conditions could improve cross-linking yields and reduce non-specific labeling.

Bioorthogonal Chemistry: The azide group on 2-azido-AMP is an ideal functional group for bioorthogonal reactions, which are chemical reactions that can occur in a biological environment without interfering with native processes. nih.govnih.gov These reactions are critical for attaching reporter molecules for visualization or enrichment. Key advancements in this area include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used "click" reaction that joins an azide to a terminal alkyne. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne (B158145), making it highly suitable for experiments in living cells. nih.govmedchemexpress.com

Tetrazine Ligation: An extremely fast reaction between a tetrazine and a strained alkene or alkyne, which has found application in pre-targeting strategies for in vivo imaging and therapy. nih.govnih.gov

Furthermore, the development of trifunctional cross-linkers that incorporate a photoreactive group, a bioorthogonal handle (like an azide), and an MS-cleavable site represents a significant methodological leap. nih.govescholarship.org These advanced reagents streamline the entire proteomics workflow, from cross-linking and enrichment to mass spectrometry analysis, facilitating the study of protein interactions at an unprecedented scale. semanticscholar.org

Interactive Table: Comparison of Bioorthogonal Reactions for Azide Modification

Reaction Reacts With Key Feature Advantage Disadvantage
CuAAC Terminal Alkyne Copper(I) catalyzed High efficiency and reaction rate. medchemexpress.com Requires copper, which can be toxic to cells.
SPAAC Strained Alkyne (e.g., DBCO, BCN) Copper-free Highly biocompatible for use in living systems. nih.govmedchemexpress.com Can have slower kinetics compared to CuAAC.
Staudinger Ligation Phosphine (B1218219) Forms an amide bond The first developed bioorthogonal reaction; traceless versions exist. nih.gov Generally slower kinetics and potential for phosphine oxidation.

Q & A

Basic: What are the established synthetic protocols for 2-azidoadenosine 5'-monophosphate, and how can purity be validated?

This compound is typically synthesized via chemical modification of adenosine derivatives. A common approach involves introducing the azido group at the 2-position of the adenine ring through diazotransfer reactions, followed by phosphorylation at the 5'-hydroxyl group using enzymatic or chemical methods (e.g., ProTide technology) . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 248 nm, as demonstrated in archaeal IMP cyclohydrolase studies, where chromatographic separation confirmed substrate and product integrity . Mass spectrometry (exact mass: 347.0631 g/mol) and NMR (e.g., InChI key: UDMBCSSLTHHNCD-KQYNXXCUSA-N) further ensure structural fidelity .

Advanced: How can competitive binding assays elucidate the specificity of this compound for nucleotide receptors?

Competitive inhibition experiments with ATP or ADP analogues are critical. For example, in platelet aggregation studies, ATP acts as a competitive antagonist at ADP receptors, with IC₅₀ values determined via dose-response curves. 2-Azidoadenosine 5'-diphosphate (a structurally similar compound) showed higher potency than ADP in inhibiting adenylate cyclase, but its effects were reversible with ATP, confirming receptor specificity . Radiolabeled analogs (e.g., 2-azidoadenosine 5'-[γ-³²P]triphosphate) enable photoaffinity crosslinking to identify binding proteins, as demonstrated in Alzheimer’s CSF studies detecting a 42-kDa ATP-binding protein .

Basic: What analytical techniques are used to quantify this compound in biological matrices?

Reverse-phase HPLC coupled with UV-Vis detection (λ = 260 nm for nucleobase absorption) is standard. For higher sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) tracks the molecular ion [M-H]⁻ (m/z 346.06) and fragments (e.g., m/z 136 for adenine). Enzymatic assays using kinases or phosphatases can also quantify functional activity, as seen in IMP cyclohydrolase studies where FAICAR-to-IMP conversion was monitored kinetically .

Advanced: How do kinetic parameters (Km, kcat) inform the enzymatic processing of this compound?

Kinetic studies with purified enzymes (e.g., IMP cyclohydrolases) reveal catalytic efficiency. For instance, Archaeoglobus fulgidus PurH2 exhibited a Km of 7.8 ± 1.8 µM and kcat of 1.32 ± 0.14 s⁻¹ for FAICAR, indicating high substrate affinity . Similar approaches apply to kinases phosphorylating 2-azidoadenosine derivatives. Deviations in these parameters compared to natural substrates (e.g., AMP) highlight steric or electronic effects of the azido group.

Advanced: How can researchers resolve contradictions in reported bioactivities of azido-modified nucleotides?

Discrepancies arise from experimental variables like cell type, ATP concentration, and assay conditions. For example, 2-azido-ADP’s potency as a cyclase inhibitor vs. aggregating agent depends on ATP levels in platelet assays . Meta-analyses comparing studies under standardized conditions (e.g., fixed ATP:ADP ratios) and orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) can clarify mechanisms. Contradictory enzyme inhibition data may reflect off-target effects, necessitating proteomic profiling .

Basic: What safety protocols are recommended for handling azido-modified nucleotides?

Azido compounds are light-sensitive and potentially explosive. Storage at -20°C in amber vials is essential. Handling requires PPE (gloves, goggles) and avoidance of heavy metal contamination. Waste must be neutralized with sodium nitrite or cerium(IV) oxide before disposal. These protocols align with general guidelines for reactive nucleotides .

Advanced: What role does this compound play in photoaffinity labeling for structural biology?

The azido group forms covalent bonds with proximal proteins upon UV irradiation, enabling target identification. In Alzheimer’s research, 2-azidoadenosine 5'-[γ-³²P]triphosphate labeled a 42-kDa glutamine synthetase in CSF, confirmed via immunoblotting and enzymatic activity assays . Optimization involves titrating UV exposure (typically 254 nm, 5–10 min) and competing with excess ATP to validate specificity.

Basic: How does this compound interact with metabolic pathways compared to native AMP?

The azido group disrupts hydrogen bonding in enzyme active sites. For example, 2-azido-AMP may fail to activate AMP-activated protein kinase (AMPK) due to steric hindrance, unlike native AMP. Metabolic tracing with ¹⁴C-labeled analogs can map uptake and incorporation into nucleic acids, though azido groups often block polymerization .

Advanced: What computational tools predict the stability and reactivity of this compound?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the N₃ group, predicting photolysis efficiency. Molecular dynamics simulations model interactions with targets like ADP receptors, guided by crystal structures (PDB: 4NTJ). QSAR models correlate substituent effects (e.g., azido vs. methylthio) with bioactivity .

Advanced: How can this compound be used in click chemistry for probe development?

The azido group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) with fluorescent alkynes. This tags the nucleotide for imaging or pull-down assays. For example, coupling to BODIPY-alkyne allows real-time tracking in platelet aggregation studies, complementing traditional radiometric methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.